1-(3-acetylphenyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-(3-ACETYLPHENYL)-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of cyclopenta[d]pyrimidin-2-ones This compound is characterized by its unique structure, which includes an acetylphenyl group and a propylsulfanyl group attached to a cyclopenta[d]pyrimidin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ACETYLPHENYL)-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(3-ACETYLPHENYL)-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
1-(3-ACETYLPHENYL)-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-(3-ACETYLPHENYL)-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may modulate cellular signaling pathways by interacting with receptors or other signaling molecules, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: These compounds share a similar core structure and have been studied for their kinase inhibitory properties.
Thieno[2,3-d]pyrimidines: These compounds also have a similar core structure and are known for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
1-(3-ACETYLPHENYL)-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to the presence of both acetylphenyl and propylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C18H20N2O2S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(3-acetylphenyl)-4-propylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C18H20N2O2S/c1-3-10-23-17-15-8-5-9-16(15)20(18(22)19-17)14-7-4-6-13(11-14)12(2)21/h4,6-7,11H,3,5,8-10H2,1-2H3 |
InChI Key |
YUHWRVDLULDFJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=O)N(C2=C1CCC2)C3=CC=CC(=C3)C(=O)C |
Origin of Product |
United States |
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